N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide
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Description
N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions
Research on related compounds has investigated the molecular interactions of certain antagonists with cannabinoid receptors, employing molecular orbital methods and conformational analysis to understand their binding interactions. Although not directly linked to N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide, these studies provide insight into how similar compounds interact with receptors at a molecular level, suggesting potential areas for therapeutic exploration (J. Shim et al., 2002).
Antimicrobial and Anti-Proliferative Activities
The synthesis and evaluation of compounds with structural similarities to this compound have demonstrated broad-spectrum antibacterial activities and significant anti-proliferative effects against various cancer cell lines. This highlights the potential of such compounds in developing new antimicrobial agents and cancer therapies (L. H. Al-Wahaibi et al., 2021).
Novel Compounds with Therapeutic Applications
Research has focused on the synthesis of novel compounds derived from structural modifications of related molecules, investigating their potential as anti-inflammatory and analgesic agents. Such studies indicate the versatility of these compounds in creating new medications with targeted therapeutic effects (A. Abu‐Hashem et al., 2020).
Mechanistic Studies
Mechanistic studies on derivatives of this compound have shown their potential in inducing apoptosis in cancer cells and inhibiting tumor growth, providing valuable insights into their mode of action and potential as anticancer agents (Y. Lee et al., 2013).
Enzyme Involvement in Metabolism
Studies have also examined the role of cytochrome P450 enzymes in the metabolism of related compounds, contributing to the understanding of their pharmacokinetic properties and potential drug-drug interactions. This research is essential for developing safe and effective therapeutic agents based on this compound and its derivatives (L. M. Nielsen et al., 2017).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-15-6-7-17(26-2)16(13-15)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWXZUNIGRMBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.